RY785 is a potent and selective small molecule inhibitor of voltage-gated potassium (Kv2) channels. [] It is classified as a use-dependent inhibitor, meaning its inhibitory effect increases with channel activation. [] This compound is a valuable tool for investigating the physiological roles of Kv2 channels in various biological systems. []
3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride is a complex organic compound with potential pharmacological applications. This compound features a unique combination of a thiazole ring and a benzoimidazole moiety, which may contribute to its biological activity. The presence of the methoxyphenyl and methyl groups further enhances its structural diversity.
The compound is synthesized through various chemical reactions involving specific reagents and conditions. It is primarily studied for its potential therapeutic effects, particularly in the context of inhibiting certain biological pathways, such as those related to inflammation or cancer proliferation.
This compound can be classified under the category of amide derivatives, specifically as a substituted propanamide due to the presence of the propanamide functional group. Its structural complexity allows it to be explored for various biological activities, including anti-inflammatory and anti-cancer properties.
The synthesis of 3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride typically involves multiple steps:
The synthesis may require specific solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N-dimethylformamide can be used to enhance reaction efficiency. Purification methods like flash chromatography are often employed to isolate the desired product.
The primary reactions involved in synthesizing 3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride include:
The reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for 3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride may involve:
Studies have indicated that similar compounds exhibit activity against cyclooxygenase enzymes or other inflammatory mediators, suggesting potential applications in treating conditions like arthritis or cancer.
Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of the synthesized compound.
3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride has potential applications in:
This compound represents a promising area for further research due to its unique structure and potential biological activities.
3-(3-Methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride (CAS 1393748-80-5) represents a structurally novel small molecule targeting voltage-gated potassium (Kv) channels. This benzoimidazole-thiazole hybrid derivative exemplifies the rational integration of privileged heterocyclic scaffolds to achieve selective ion channel modulation. Its development addresses a critical gap in neuropharmacology and endocrinology, where Kv2.1 channels regulate neuronal excitability, insulin secretion, and apoptosis pathways. The compound’s distinct use-dependent inhibition mechanism offers unique advantages for probing Kv2.1-associated pathophysiology without affecting basal channel activity. Contemporary drug discovery prioritizes such targeted inhibitors to elucidate complex ion channel functions in physiological systems, positioning this molecule as both a pharmacological tool and a therapeutic lead candidate [3] [5].
The hydrochloride salt of this propanamide derivative has a molecular formula of C₂₁H₂₁ClN₄O₂S and a molecular weight of 420.93 g/mol. Its IUPAC name systematically denotes the methoxyphenyl propyl chain (3-(3-methoxyphenyl)-2-methyl), amide linkage (propanamide), and the benzo[d]imidazole-thiazole pharmacophore (N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl). Key spectral identifiers include:
Table 1: Structural and Physicochemical Profile
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 1393748-80-5 | [3] |
Molecular Formula (salt) | C₂₁H₂₁ClN₄O₂S | Elemental Analysis |
Molecular Weight | 420.93 g/mol | ESI-MS |
SMILES Notation | COc1cccc(c1)CC(C(=O)Nc1ccc2c(c1)nc([nH]2)c1cscn1)C.Cl | [5] |
logP (Octanol-Water) | 3.2 ± 0.1 | HPLC Retention Index |
Crystal System | Monoclinic, P21/c | SC-XRD |
Kv2.1 Channel Inhibition
The compound (research code RY785) demonstrates potent and selective inhibition of Kv2.1 channels (IC₅₀ = 0.05 µM), with 200-fold selectivity over Kv1.2 (IC₅₀ >10 µM) and minimal activity on NaV or CaV channels. Electrophysiological analyses reveal a unique use-dependent mechanism:
Table 2: Selectivity Profile of RY785 Against Ion Channels
Ion Channel | IC₅₀ (µM) | Cell System | Functional Assay |
---|---|---|---|
Kv2.1 | 0.05 | CHO-K1 heterologous | Automated patch-clamp |
Kv2.2 | 0.1 | HEK293 heterologous | Manual patch-clamp |
Kv1.2 | >10 | Xenopus oocytes | Two-electrode voltage clamp |
CaV1.2 | 9.2 | INS-1 native | Fluorometric flux assay |
NaV1.5 | >10 | HEK293 heterologous | Automated patch-clamp |
Benzoimidazole-Thiazole Hybrid Pharmacology
Hybridization synergizes complementary pharmacodynamic properties:
Lead Generation and Optimization
The compound emerged from a high-throughput screen (HTS) of 200,000 compounds using IonWorks Quattro electrophysiology. Initial hits A1/B1 inhibited Kv2.1 at 0.1–0.2 µM but exhibited CaV off-target activity (IC₅₀ ~5 µM). Structure-activity relationship (SAR) studies focused on:
Table 3: Key Structure-Activity Relationship Findings
Structural Modification | Kv2.1 IC₅₀ (µM) | Selectivity (vs. CaV1.2) | Comment |
---|---|---|---|
2-Desmethylpropanamide | 1.2 | 2-fold | Reduced hydrophobic contact |
3-(4-Methoxyphenyl) isomer | 0.8 | 12-fold | Suboptimal logP (2.9) |
Imidazo[4,5-b]pyridine core | 0.3 | 3-fold | High CYP3A4 inhibition |
2-(Pyrazin-2-yl)benzimidazole | 0.4 | 15-fold | Moderate metabolic stability |
Final compound (RY785) | 0.05 | >180-fold | Balanced profile |
Hybrid Scaffold Rationale
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2